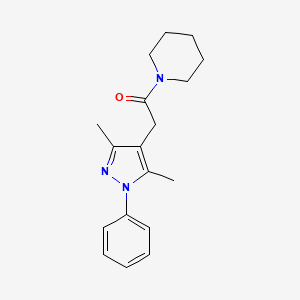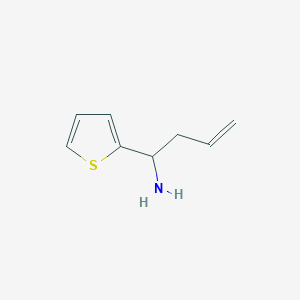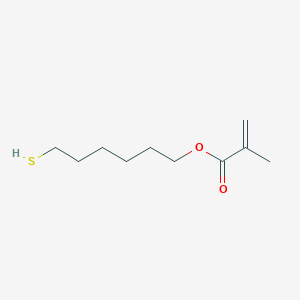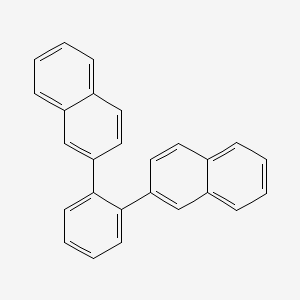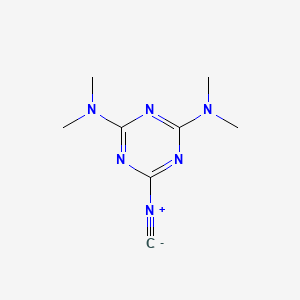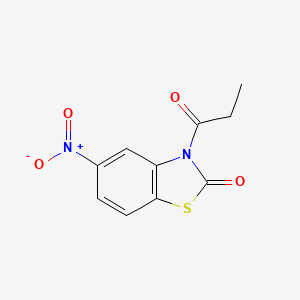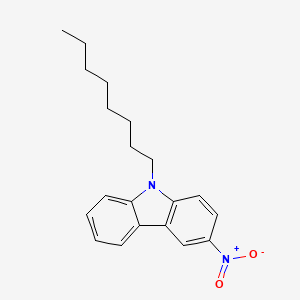
3-Nitro-9-octyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-9-octyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability . These properties make them valuable in various scientific and industrial applications, including organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-9-octyl-9H-carbazole typically involves the nitration of 9-octyl-9H-carbazole. A common method includes the reaction of 9-octyl-9H-carbazole with nitric acid in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Nitro-9-octyl-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-9-octyl-9H-carbazole.
Substitution: Formation of substituted carbazole derivatives.
Scientific Research Applications
3-Nitro-9-octyl-9H-carbazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Mechanism of Action
The mechanism of action of 3-Nitro-9-octyl-9H-carbazole involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 3,6-Dinitro-9-octyl-9H-carbazole
- 3-Nitro-9-ethyl-9H-carbazole
- 3,5-Bis(9-octyl-9H-carbazole-2-yl)pyridine
- 3,5-Bis(9-octyl-9H-carbazole-3-yl)pyridine
Uniqueness
3-Nitro-9-octyl-9H-carbazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and as a precursor for further functionalization in synthetic chemistry .
Properties
CAS No. |
116734-78-2 |
|---|---|
Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-nitro-9-octylcarbazole |
InChI |
InChI=1S/C20H24N2O2/c1-2-3-4-5-6-9-14-21-19-11-8-7-10-17(19)18-15-16(22(23)24)12-13-20(18)21/h7-8,10-13,15H,2-6,9,14H2,1H3 |
InChI Key |
BPYJYAMCNGEZBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrimidine, 4,6-dichloro-5-[(phenylmethyl)thio]-](/img/structure/B14286570.png)
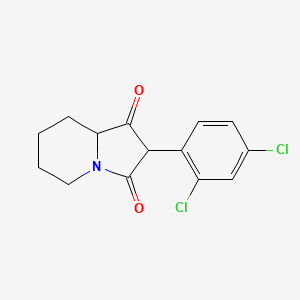
![Phosphoric acid, dimethyl 4-[(phenylsulfonyl)amino]phenyl ester](/img/structure/B14286583.png)
![9-Bromo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine](/img/structure/B14286591.png)
![5-Methoxy-5,6-dihydrodibenzo[a,j]acridin-6-ol](/img/structure/B14286594.png)
![2-Butoxy-4-chloro-6-[(oxiran-2-yl)methoxy]-1,3,5-triazine](/img/structure/B14286597.png)
